3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrazolo[3,4-b]pyridine scaffold, followed by the introduction of the trifluoromethyl group, and finally the attachment of the 4-[(4-methylbenzyl)oxy]phenyl and 4-methylphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
4-[(4-Methylbenzyl)oxy]phenylmethanol: This compound shares the 4-[(4-methylbenzyl)oxy]phenyl group but lacks the pyrazolo[3,4-b]pyridine core and trifluoromethyl group.
1,4-Dimethylbenzene: This compound has a simpler structure with two methyl groups attached to a benzene ring, lacking the complexity of the target compound.
The uniqueness of this compound lies in its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H24F3N3O |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)-6-[4-[(4-methylphenyl)methoxy]phenyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C29H24F3N3O/c1-18-4-8-21(9-5-18)17-36-24-14-10-22(11-15-24)26-16-25(29(30,31)32)27-20(3)34-35(28(27)33-26)23-12-6-19(2)7-13-23/h4-16H,17H2,1-3H3 |
InChI Key |
OMSLXJALMUATBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(C(=NN4C5=CC=C(C=C5)C)C)C(=C3)C(F)(F)F |
Origin of Product |
United States |
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